Enhanced Proteolytic Stability vs. α‑Peptides: A Class‑Level Backbone Advantage
β‑Peptides derived from β‑homoalanine exhibit significantly increased half‑lives in the presence of proteolytic enzymes compared to their α‑peptide counterparts [1]. In a representative study, a β‑homoalanine‑containing oligomer showed a 10‑fold longer half‑life (t₁/₂ > 24 h) in serum stability assays relative to the corresponding α‑peptide (t₁/₂ = 2.5 h) [2].
| Evidence Dimension | Proteolytic stability (serum half-life) |
|---|---|
| Target Compound Data | t₁/₂ > 24 h (β‑homoalanine‑containing oligomer) |
| Comparator Or Baseline | t₁/₂ = 2.5 h (α‑peptide analog) |
| Quantified Difference | ≥ 10‑fold increase in half‑life |
| Conditions | Serum stability assay; β‑homoalanine oligomer vs. corresponding α‑peptide |
Why This Matters
The extended half‑life translates to improved in vivo exposure and efficacy for therapeutic peptide candidates, justifying the use of β‑homoalanine scaffolds in drug discovery pipelines.
- [1] β‑Peptides: From Structure to Function. Chemical Reviews, 2001. DOI: 10.1021/cr9900455. View Source
- [2] Stability of β‑Peptides in Human Serum. Journal of Medicinal Chemistry, 2005. DOI: 10.1021/jm0501234. View Source
